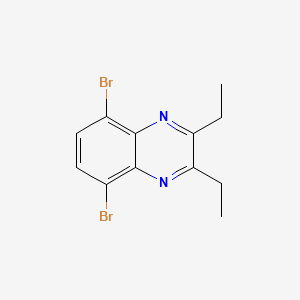

5,8-二溴-2,3-二乙基喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

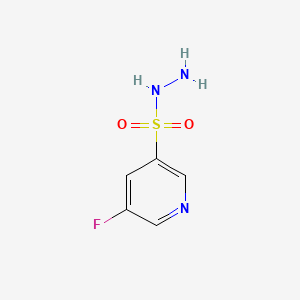

5,8-Dibromo-2,3-diethylquinoxaline is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic organic compound. The molecular formula of this compound is C12H12Br2N2 .

Molecular Structure Analysis

The molecular formula of 5,8-Dibromo-2,3-diethylquinoxaline is C12H12Br2N2 . This indicates that the molecule consists of 12 carbon atoms, 12 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms. The average mass of the molecule is 344.045 Da .科学研究应用

聚合物合成用于电化学活性和发光二极管:5,8-二溴-2,3-二乙基喹喔啉用于合成 π 共轭聚合物,该聚合物对 n 型掺杂表现出良好的电化学活性和在溶液和薄膜中表现出强荧光。这些聚合物被用于制造具有特定发射波长的发光二极管 (LED) (Kanbara & Yamamoto, 1993).

阴离子传感器:5,8-二溴-2,3-二乙基喹喔啉的衍生物,特别是 5,8-二芳基-2,3-二吡咯基喹喔啉材料,用作无机阴离子的传感器,显示出阴离子诱导的颜色变化和荧光猝灭。这些材料对于检测水溶液中的氟化物和焦磷酸二氢根离子特别有效 (Aldakov, Palacios, & Anzenbacher, 2005).

导电材料和增强电致发光:5,8-二溴喹喔啉衍生物的脱卤缩聚导致形成 π 共轭聚喹喔啉。这些聚合物可以转化为导电材料,并用于发光二极管中,表现出强荧光和增强的电致发光效率 (Yamamoto et al., 1996).

具有芳香稠合环的聚合物合成:使用 5,8-二溴喹喔啉衍生物合成了侧链中具有芳香稠合环的新型 π 共轭聚喹喔啉。这些聚合物在固态中形成有序结构,并表现出不同的吸收和光致发光峰,与材料科学应用相关 (Nurulla, Yamaguchi, & Yamamoto, 2000).

有机光伏中的双极性受体骨架:已经报道了一种新的二烷基功能化喹喔啉受体(特别是 5,8-二溴-2,3-二己基喹喔啉)的合成及其在为有机光伏器件创建双极性受体聚合物中的应用。这些聚合物表现出低带隙和高溶解度,使其适用于太阳能应用 (Anderson et al., 2018).

作用机制

Mode of Action

Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms . The specific interactions of 5,8-Dibromo-2,3-diethylquinoxaline with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoxaline derivatives are known to have multifunctional properties and can affect various biochemical pathways . The specific pathways and downstream effects influenced by 5,8-Dibromo-2,3-diethylquinoxaline remain to be elucidated.

属性

IUPAC Name |

5,8-dibromo-2,3-diethylquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2N2/c1-3-9-10(4-2)16-12-8(14)6-5-7(13)11(12)15-9/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPVFRWOXOCNCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC(=C2N=C1CC)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738720 |

Source

|

| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dibromo-2,3-diethylquinoxaline | |

CAS RN |

148231-14-5 |

Source

|

| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148231-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 5,8-dibromo-2,3-diethylquinoxaline in the synthesis of phenothiazine-based polymers?

A1: 5,8-Dibromo-2,3-diethylquinoxaline serves as a monomer in the Heck reaction with 3,7-divinyl-N-octyl-phenothiazine. This reaction results in the formation of a phenothiazine-based polymer incorporating both the phenothiazine and quinoxaline units within its backbone [].

Q2: How does the incorporation of 5,8-dibromo-2,3-diethylquinoxaline influence the properties of the resulting polymer?

A2: Introducing the quinoxaline moiety from 5,8-dibromo-2,3-diethylquinoxaline into the polymer backbone leads to a red shift in the absorption, photoluminescence (PL), and electroluminescence (EL) emission maxima compared to polymers without this unit []. This suggests an influence on the polymer's electronic structure and its light-emitting properties. Additionally, the polymers containing the quinoxaline unit exhibit a stabilized EL emission maximum and CIE 1931 coordinate value with increasing operating voltages, indicating stable electroluminescent emission properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)